An In-depth Technical Guide to Chloro-PEG2-Boc for Drug Development Professionals
An In-depth Technical Guide to Chloro-PEG2-Boc for Drug Development Professionals
Introduction
Chloro-PEG2-Boc, with the chemical name tert-butyl (2-(2-(2-chloroethoxy)ethoxy)ethyl)carbamate, is a bifunctional linker molecule increasingly utilized in the field of targeted protein degradation. As a member of the polyethylene glycol (PEG) family of linkers, it plays a crucial role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5] PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This guide provides a comprehensive overview of Chloro-PEG2-Boc, including its chemical properties, applications in PROTAC synthesis, detailed experimental protocols, and the underlying biological mechanisms.
Core Properties of Chloro-PEG2-Boc
A clear understanding of the physicochemical properties of Chloro-PEG2-Boc is essential for its effective application in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 1442085-43-9 | |
| Molecular Formula | C10H19ClNO4 | |
| Molecular Weight | 238.71 g/mol | |
| Appearance | Colorless to light yellow oil | N/A |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and dichloromethane | N/A |
| Storage | Store at -20°C for long-term stability | N/A |
The Role of Chloro-PEG2-Boc in PROTACs
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. Chloro-PEG2-Boc serves as a versatile building block for the linker component.
The structure of Chloro-PEG2-Boc features two reactive ends:
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A chloro group (-Cl): This functional group acts as a good leaving group in nucleophilic substitution reactions. It allows for the covalent attachment of the linker to a POI ligand, typically through reaction with a nucleophilic group on the ligand, such as a phenol or an amine.
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A Boc-protected amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. This protected amine can be deprotected under acidic conditions to reveal a primary amine. This newly exposed amine is then available for coupling with an E3 ligase ligand, often through an amide bond formation.
The two-unit PEG chain in Chloro-PEG2-Boc imparts hydrophilicity to the resulting PROTAC molecule, which can improve its solubility and cell permeability. The length of the linker is a critical parameter in PROTAC design, as it influences the formation and stability of the ternary complex between the POI, the PROTAC, and the E3 ligase, ultimately affecting the efficiency of protein degradation.
Experimental Protocols
While specific protocols for reactions involving Chloro-PEG2-Boc are not extensively detailed in publicly available literature, the following representative procedures are based on established synthetic methodologies for similar compounds and PROTAC synthesis.
Protocol 1: Synthesis of a POI-Linker Intermediate via Nucleophilic Substitution
This protocol describes the reaction of Chloro-PEG2-Boc with a model phenol-containing POI ligand.
Materials:
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Chloro-PEG2-Boc
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POI ligand with a phenolic hydroxyl group
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Potassium carbonate (K2CO3)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na2SO4)
Procedure:
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To a solution of the POI ligand (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.0 equivalents).
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Stir the mixture at room temperature for 30 minutes.
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Add a solution of Chloro-PEG2-Boc (1.2 equivalents) in anhydrous DMF to the reaction mixture.
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Heat the reaction to 60-80 °C and stir for 12-24 hours under a nitrogen atmosphere.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
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Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield the POI-linker intermediate.
Protocol 2: Boc Deprotection of the POI-Linker Intermediate
This protocol details the removal of the Boc protecting group to expose the primary amine.
Materials:
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POI-linker intermediate from Protocol 1
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
Procedure:
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Dissolve the POI-linker intermediate in a solution of 20-50% TFA in DCM.
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Stir the reaction mixture at room temperature for 1-2 hours.
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Monitor the deprotection by TLC or LC-MS.
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Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
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Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA.
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The resulting amine intermediate (as a TFA salt) is typically used in the next step without further purification.
Protocol 3: Coupling of the Deprotected POI-Linker with an E3 Ligase Ligand
This protocol describes the final step in PROTAC synthesis: the formation of an amide bond between the POI-linker and an E3 ligase ligand containing a carboxylic acid.
Materials:
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Deprotected POI-linker intermediate from Protocol 2
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E3 ligase ligand with a carboxylic acid group
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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DIPEA (N,N-Diisopropylethylamine)
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Anhydrous DMF
Procedure:
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To a solution of the E3 ligase ligand (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (3.0 equivalents).
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Stir the mixture at room temperature for 15 minutes.
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Add a solution of the deprotected POI-linker intermediate (1.0 equivalent) in anhydrous DMF.
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Stir the reaction at room temperature for 4-12 hours.
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Monitor the reaction progress by LC-MS.
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Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude PROTAC by preparative high-performance liquid chromatography (HPLC) to yield the final product.
PROTAC Mechanism of Action and Signaling Pathway
The PROTAC synthesized using Chloro-PEG2-Boc functions by inducing the degradation of the target POI through the ubiquitin-proteasome system.
Caption: The catalytic cycle of a PROTAC utilizing a Chloro-PEG2-Boc linker.
Quantitative Data for PROTACs with Short PEG Linkers
The efficacy of a PROTAC is often evaluated by its ability to degrade the target protein, which is quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following table provides representative data for PROTACs with short PEG linkers, similar to the one derived from Chloro-PEG2-Boc.
| Target Protein | E3 Ligase | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | 2 | 50 - 200 | >90 | |
| FLT-3 | VHL | 2 | ~100 | >80 | |
| c-KIT | VHL | 2 | ~150 | >75 | |
| PRC2 | VHL | 2 | 111 | 84 |
Note: The specific performance of a PROTAC is highly dependent on the POI and E3 ligase ligands, as well as the specific cellular context.
Logical Workflow for PROTAC Synthesis
The synthesis of a PROTAC using Chloro-PEG2-Boc follows a logical and modular workflow.
Caption: A streamlined workflow for the synthesis of a PROTAC using Chloro-PEG2-Boc.
Conclusion
Chloro-PEG2-Boc is a valuable and versatile chemical tool for the synthesis of PROTACs. Its bifunctional nature, combined with the favorable properties of the PEG linker, allows for the efficient construction of potent protein degraders. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to effectively utilize Chloro-PEG2-Boc in the development of novel therapeutics based on targeted protein degradation.
